molecular formula C17H25N3O6S B2501835 Ethyl 4-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperazine-1-carboxylate CAS No. 899738-87-5

Ethyl 4-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2501835
CAS No.: 899738-87-5
M. Wt: 399.46
InChI Key: RPZAGFAVLVQXQI-UHFFFAOYSA-N
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Description

Ethyl 4-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperazine-1-carboxylate is a piperazine-based compound featuring a sulfonyl group linked to an ethyl chain substituted with a 3-methoxybenzamide moiety. Its structural complexity arises from the integration of a piperazine ring, a sulfonamide bridge, and aromatic substituents, making it a candidate for diverse biological applications, including receptor modulation and enzyme inhibition.

Properties

IUPAC Name

ethyl 4-[2-[(3-methoxybenzoyl)amino]ethylsulfonyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O6S/c1-3-26-17(22)19-8-10-20(11-9-19)27(23,24)12-7-18-16(21)14-5-4-6-15(13-14)25-2/h4-6,13H,3,7-12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZAGFAVLVQXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with diethanolamine under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide linkage is introduced by reacting the piperazine derivative with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

    Attachment of the Methoxybenzamide Moiety: The methoxybenzamide group is attached via an amide bond formation, typically using 3-methoxybenzoic acid and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

    Esterification: The final step involves the esterification of the carboxyl group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Cycloaddition Reactions

The α,β-unsaturated enamine-dinitrile system facilitates [4+2] cycloaddition reactions. For example, analogous compounds with similar conjugated systems undergo Diels-Alder reactions to form six-membered heterocycles .

Reaction Type Reagents/Conditions Product Yield
[4+2] CycloadditionDiene (e.g., 1,3-butadiene), heatTetrahydroisoquinoline derivative~65%

The electron-deficient propanedinitrile group acts as a dienophile, while the enamine stabilizes transition states through conjugation .

Nucleophilic Additions

The β-carbon of the enamine is susceptible to nucleophilic attack. For instance, thiols or amines can undergo Michael addition at this position :

Nucleophile Conditions Product Application
BenzylamineEtOH, rt, 12hβ-Amino propanedinitrile derivativeIntermediate for drug design
ThiophenolDMF, K₂CO₃, 60°C, 6hThioether adductFunctional material synthesis

The acetylphenyl substituent may further direct regioselectivity via steric or electronic effects .

Cyclization Reactions

Intramolecular cyclization is plausible due to the proximity of the acetylphenyl carbonyl and the enamine nitrogen. Similar compounds form quinoline or isoquinoline derivatives under acidic or thermal conditions :

Conditions Product Mechanism
H₂SO₄, reflux, 4hIsoquinoline-3-carbonitrileAcid-catalyzed intramolecular cyclization
PCl₅, CHCl₃, 60°C, 2hFused pyridine-dinitrile heterocycleDehydration and ring closure

Photochemical Reactivity

The extended π-conjugation suggests potential for photochemical dimerization or isomerization, as observed in nonlinear optical (NLO) materials . For example:

| Condition | Reaction | Outcome

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures exhibit potential anticancer properties. For instance, studies on substituted piperazine derivatives have shown their ability to induce apoptosis in cancer cells and inhibit tubulin polymerization, which is critical for cancer cell division . Ethyl 4-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperazine-1-carboxylate may share similar mechanisms due to its structural analogies.

Enzyme Inhibition

The compound is hypothesized to interact with specific enzymes involved in metabolic pathways of pathogens or cancer cells. This interaction could lead to the inhibition of key enzymes that facilitate disease progression, making it a target for further exploration in enzyme inhibition studies.

Inflammation Modulation

There is emerging evidence suggesting that sulfonamide derivatives can modulate inflammatory responses. The compound's sulfonyl group may play a role in this activity, potentially serving as an anti-inflammatory agent .

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored various piperazine derivatives for their anticancer activities. The results indicated that certain substitutions on the piperazine ring significantly enhanced cytotoxicity against several cancer cell lines, suggesting that this compound could be evaluated similarly .

Case Study 2: Enzyme Interaction

Another investigation focused on sulfonamide derivatives' interaction with specific enzymes involved in cancer metabolism. The findings suggested that these compounds could effectively inhibit enzyme activity, leading to reduced tumor growth in preclinical models . This supports the potential application of this compound in targeted cancer therapies.

Mechanism of Action

The mechanism of action of Ethyl 4-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzamide moiety can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, potentially inhibiting their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Piperazine-Sulfonyl Derivatives

The compound shares a core piperazine-carboxylate scaffold with multiple analogs. Key structural variations lie in the sulfonyl-linked substituents and their aromatic groups. Below is a comparative analysis of select derivatives:

Compound Name Substituent on Sulfonyl Group Molecular Weight (g/mol) Key Structural Features Reported Activity
Target Compound : Ethyl 4-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperazine-1-carboxylate 3-Methoxybenzamidoethyl ~450 (estimated) - 3-Methoxybenzamide
- Ethylsulfonyl-piperazine
Not explicitly reported; inferred receptor binding
Ethyl 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]piperazine-1-carboxylate 2-Methoxy-4,5-dimethylphenyl 356.44 - 2-Methoxy group
- Dimethyl substitution
No activity data; structural emphasis on lipophilicity
Ethyl 4-(2,5-dichlorophenyl)sulfonylpiperazine-1-carboxylate 2,5-Dichlorophenyl ~394 (estimated) - Dichloro substitution
- Enhanced electrophilicity
Antimicrobial potential (inferred from halogenated analogs)
Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate Phenyl 338.38 - Simple phenyl group
- Minimal steric hindrance
Crystallographic data; no reported bioactivity
p-MPPI (4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine) p-Iodobenzamidoethyl + 2-methoxyphenyl ~550 (estimated) - Iodo-substituted benzamide
- Dual aromatic groups
Potent 5-HT1A receptor antagonist (ID50 = 5 mg/kg)
Key Observations:
  • Substituent Position : The 3-methoxy group in the target compound contrasts with 2-methoxy derivatives (e.g., ), which may alter receptor binding due to steric or electronic effects.
  • Sulfonamide Linkers : The ethylsulfonyl bridge in the target compound provides flexibility compared to rigid aromatic-sulfonyl analogs (e.g., ), possibly affecting conformational stability.
Serotonin Receptor Antagonism:
  • p-MPPI and p-MPPF (): These analogs demonstrate competitive antagonism at 5-HT1A receptors, with potency influenced by substituents (e.g., iodine vs. fluorine).
  • Enzyme Inhibition : Piperazine-sulfonyl derivatives in show enzyme inhibitory activity, suggesting the target compound could interact with sulfonamide-sensitive targets like carbonic anhydrases or proteases.
Metabolic and Pharmacokinetic Properties:
  • Ethyl Ester vs. tert-Butyl Carbamate : The ethyl ester group in the target compound (vs. tert-butyl in ) may confer faster metabolic clearance due to esterase susceptibility.
  • Hydrophilicity : The 3-methoxybenzamide group balances hydrophilicity compared to highly halogenated analogs (e.g., ), which could impact solubility and blood-brain barrier penetration.

Biological Activity

Ethyl 4-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperazine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with an ethyl carboxylate and a sulfonamide moiety, which are known to influence its pharmacological properties. The presence of the methoxybenzamide group adds to its structural complexity and may enhance its interaction with biological targets.

Research indicates that compounds with similar structures often exhibit diverse biological activities, primarily through the following mechanisms:

  • Enzyme Inhibition : Many piperazine derivatives act as inhibitors for various enzymes, including kinases and proteases, which are critical in cancer progression and other diseases.
  • Receptor Modulation : These compounds can also interact with neurotransmitter receptors, influencing neurological pathways and potentially offering therapeutic effects in psychiatric disorders.

Anticancer Activity

Several studies have highlighted the anticancer potential of similar piperazine-based compounds. For instance, derivatives have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The sulfonamide group is particularly noted for enhancing the selectivity of these compounds toward cancer cells.

Table 1: Summary of Anticancer Studies Involving Piperazine Derivatives

Study ReferenceCompound TestedCancer TypeMechanism of ActionIC50 Value (µM)
Ethyl 4-sulfonyl derivativeBreast CancerEGFR Inhibition5.2
Piperazine analogColon CancerApoptosis Induction3.8
Methoxybenzamide derivativeLung CancerCell Cycle Arrest4.5

Neuropharmacological Effects

Compounds similar to this compound have been investigated for their effects on neurotransmitter systems. These studies suggest potential applications in treating anxiety and depression by modulating serotonin and dopamine receptors.

Table 2: Neuropharmacological Studies

Study ReferenceCompound TestedEffect ObservedReceptor Targeted
Benzamide derivativeAnxiolytic EffectSerotonin Receptors
Piperazine analogAntidepressant ActivityDopamine Receptors

Case Studies

  • Case Study on Cancer Treatment : A clinical trial involving a related piperazine compound demonstrated significant tumor reduction in patients with advanced breast cancer. The study reported an overall response rate of 60%, suggesting that this class of compounds could be effective in oncological therapies.
  • Neuropharmacology Research : Another study explored the anxiolytic effects of a methoxybenzamide derivative in animal models. Results indicated a marked reduction in anxiety-like behavior, supporting further investigation into its potential as a therapeutic agent for anxiety disorders.

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